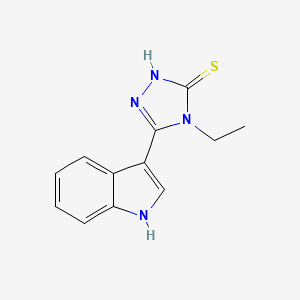

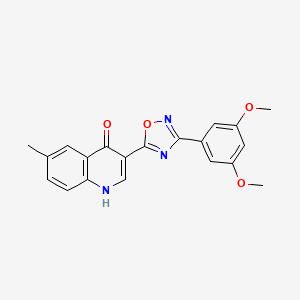

![molecular formula C20H23N3O6S2 B2555132 ethyl 3-carbamoyl-2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886923-52-0](/img/structure/B2555132.png)

ethyl 3-carbamoyl-2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "ethyl 3-carbamoyl-2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate" is a complex organic molecule that appears to be related to a family of compounds with potential applications in various fields of chemistry and pharmacology. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as thieno[2,3-c]pyridine derivatives and carboxylate groups, which can provide insights into the synthesis, molecular structure, and properties of the compound .

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyridine derivatives is described in several papers. For instance, paper outlines the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting materials including tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This suggests that the synthesis of the compound of interest may involve similar starting materials and reagents, possibly with the addition of an ethylsulfonyl benzamide moiety in a subsequent step.

Molecular Structure Analysis

The molecular structure of thieno[2,3-c]pyridine derivatives is characterized by spectroscopic methods such as FTIR, NMR, and mass spectroscopy, as mentioned in papers , , and . X-ray crystallography is also used to determine the crystal and molecular structure, providing information on intramolecular hydrogen bonding and the overall geometry of the molecule . These techniques would likely be applicable to the analysis of the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity and potential chemical reactions of thieno[2,3-c]pyridine derivatives can be inferred from the studies presented. For example, paper discusses the synthesis of various derivatives through reactions with different arylidinemalononitrile derivatives, indicating that the compound of interest may also undergo similar reactions to form new derivatives. Additionally, paper describes recyclization reactions with nitrogen-containing binucleophiles, suggesting that the compound may participate in such reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are evaluated using quantum chemical calculations, such as density functional theory (DFT) and time-dependent DFT, as seen in papers and . These studies provide insights into thermodynamic parameters, vibrational analysis, and electronic transitions, which are crucial for understanding the stability and reactivity of the compounds. The binding energy of intermolecular interactions and topological parameters at bond critical points are also analyzed to assess the strength and nature of molecular interactions .

Applications De Recherche Scientifique

Synthesis of Functionalized Tetrahydropyridines and Pyridines

One study reported the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates through a phosphine-catalyzed [4 + 2] annulation process. The process demonstrated excellent yields and complete regioselectivity, expanding the scope of reactions by employing substituted ethyl 2,3-butadienoates (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).

Novel Pyrido and Thieno Pyrimidines Synthesis

Another study focused on synthesizing novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates. These compounds served as synthons for further derivatization into various polyheterocyclic systems, indicating their utility in creating complex molecular structures with potential biological activities (E. A. Bakhite, A. Al‐Sehemi, & Yoichi M. A. Yamada, 2005).

Antibacterial and Immunobiological Activities

A series of ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates were synthesized for their antibacterial and immunobiological activities. The synthesis involved a three-component reaction, highlighting the potential application of these compounds in medical research and drug development (Владимир Леонидович Гейн et al., 2015).

Metal-Organic Frameworks

Research into carboxylate-assisted ethylamide metal–organic frameworks revealed novel structures with potential applications in thermostability and luminescence studies. This work underscores the importance of these compounds in developing new materials for various technological applications (Gong-ming Sun et al., 2012).

Antimycobacterial Agents

A study on the synthesis of highly functionalized tetrahydro-pyridines and pyridines as antimycobacterial agents through a four-component reaction highlighted the potential of these novel heterocycles in treating Mycobacterium tuberculosis. This research provides a promising avenue for the development of new anti-tuberculosis drugs (Suresh Kumar Raju et al., 2010).

Propriétés

IUPAC Name |

ethyl 3-carbamoyl-2-[(2-ethylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O6S2/c1-3-29-20(26)23-10-9-12-14(11-23)30-19(16(12)17(21)24)22-18(25)13-7-5-6-8-15(13)31(27,28)4-2/h5-8H,3-4,9-11H2,1-2H3,(H2,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRZCMKPCUTHQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3S(=O)(=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-carbamoyl-2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

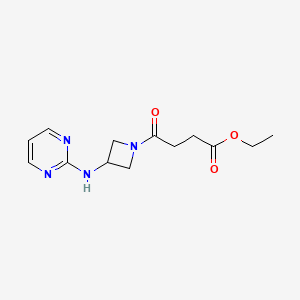

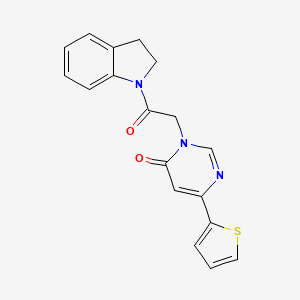

![5-[(Dimethylamino)methylene]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2555049.png)

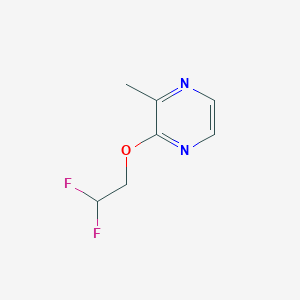

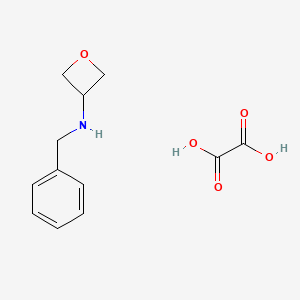

![Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate](/img/structure/B2555050.png)

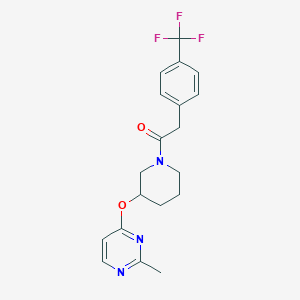

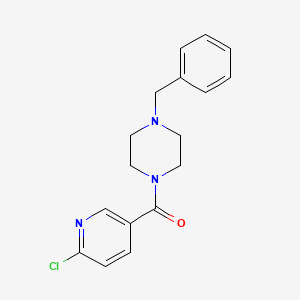

![(1R,5S)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2555051.png)

![2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2555052.png)

![1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2555061.png)

![N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2555066.png)